N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The mesitylsulfonyl group is then introduced through sulfonylation reactions. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives and pyrrolidine-based molecules. Examples include:
- N1-(2-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide
- N1-(2-chlorophenyl)-N2-((1-(tosyl)pyrrolidin-2-yl)methyl)oxalamide
- N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)acetamide.
Uniqueness
What sets N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide apart is its combination of a mesitylsulfonyl group and an oxalamide moiety, which may confer unique chemical and biological properties. This combination could enhance its stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZLTYICHSPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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